![molecular formula C10H20N2O2S B12861444 4-[3-(Dimethylamino)propyl]thiomorpholine-3-carboxylic acid](/img/structure/B12861444.png)
4-[3-(Dimethylamino)propyl]thiomorpholine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(Dimethylamino)propyl]thiomorpholine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a thiomorpholine ring substituted with a dimethylamino propyl group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Dimethylamino)propyl]thiomorpholine-3-carboxylic acid typically involves multi-step organic synthesis techniques. One common method includes the reaction of thiomorpholine with 3-(dimethylamino)propyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-[3-(Dimethylamino)propyl]thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiomorpholine derivatives.
科学研究应用
4-[3-(Dimethylamino)propyl]thiomorpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[3-(Dimethylamino)propyl]thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiomorpholine ring can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
Thiomorpholine-3-carboxylic acid: Lacks the dimethylamino propyl group, resulting in different chemical properties and reactivity.
4-(Dimethylamino)butyric acid: Contains a similar dimethylamino group but lacks the thiomorpholine ring, leading to different biological activities.
Uniqueness
4-[3-(Dimethylamino)propyl]thiomorpholine-3-carboxylic acid is unique due to the combination of its thiomorpholine ring and dimethylamino propyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H20N2O2S |
|---|---|
分子量 |
232.35 g/mol |
IUPAC 名称 |
4-[3-(dimethylamino)propyl]thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C10H20N2O2S/c1-11(2)4-3-5-12-6-7-15-8-9(12)10(13)14/h9H,3-8H2,1-2H3,(H,13,14) |
InChI 键 |
CUZRLUMESUSJRS-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCN1CCSCC1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



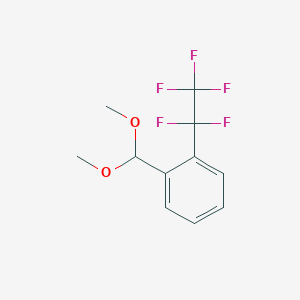

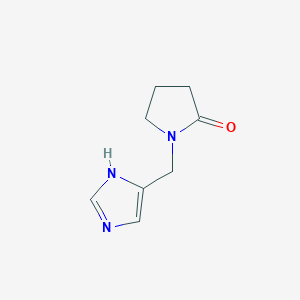
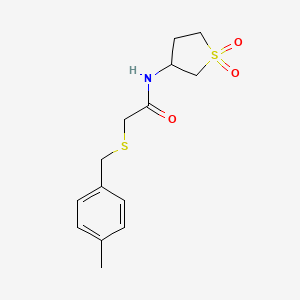
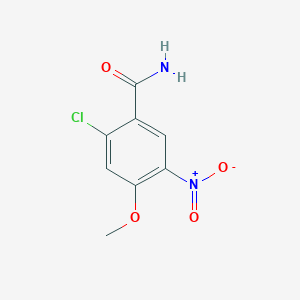
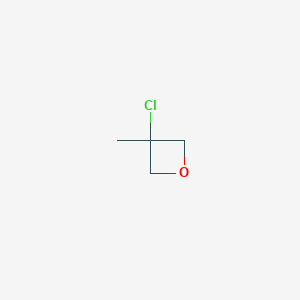
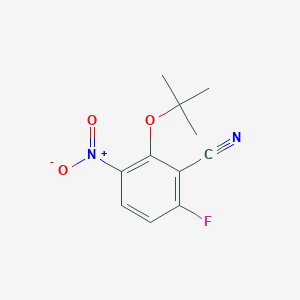

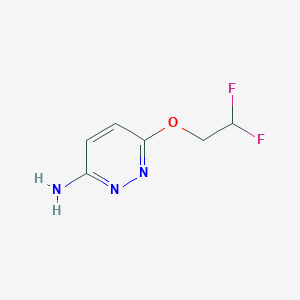


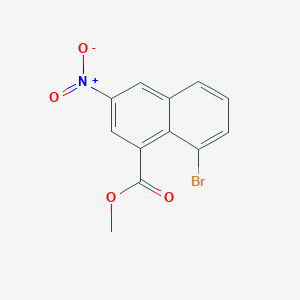
![2-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861416.png)
